molecular formula C9H11NO2 B084076 Carbamic acid, (2-methylphenyl)-, methyl ester CAS No. 14983-92-7

Carbamic acid, (2-methylphenyl)-, methyl ester

Cat. No. B084076
CAS RN: 14983-92-7
M. Wt: 165.19 g/mol
InChI Key: DPDBQTJXMGFFQC-UHFFFAOYSA-N
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Description

“Carbamic acid, (2-methylphenyl)-, methyl ester” is a chemical compound with the molecular formula C9H11NO2 . It is also known by other names such as “Methyl N- (o-tolyl)carbamate”, “Carbanilic acid, o-methyl-, methyl ester”, and "Methyl o-tolylcarbamate" .


Molecular Structure Analysis

The molecular structure of “Carbamic acid, (2-methylphenyl)-, methyl ester” consists of a carbamate group (NHCOO) attached to a methyl group and a 2-methylphenyl group . The InChI representation of its structure is InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

“Carbamic acid, (2-methylphenyl)-, methyl ester” has a molecular weight of 165.19 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . Its XLogP3 is 1.7, which is a measure of its lipophilicity . Its exact mass and monoisotopic mass are both 165.078978594 g/mol . Its topological polar surface area is 38.3 Ų . It has 12 heavy atoms .

Scientific Research Applications

  • Pharmacological Action : Carbamic esters of phenols containing a basic substituent, including methylphenyl-carbamic esters, have been examined for physostigmine-like action. These compounds have shown potential in stimulating intestinal peristalsis and miotic activity (Aeschlimann & Reinert, 1931).

  • Synthesis of Dihydropyrimidones : Carbamic acid, 2-propen--1-yl ester, and similar compounds have been used in the enantioselective preparation of dihydropyrimidones, which are important in the synthesis of chiral compounds (Goss et al., 2009).

  • Palladium-Catalyzed Amination : Carbamic acid 2-trimethylsilylethyl ester serves as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides, useful in preparing anilines with sensitive functional groups (Mullick et al., 2010).

  • Agricultural Chemical Agents : Derivatives of carbamic acid, including aryl esters of N-methylcarbamic acid, are used as insecticides, herbicides, and fungicides. Their biological activity is closely related to their chemical structure (Melnikov, 1971).

  • Synthesis of Tolylenediisocyanate : Carbamic acid esters (carbamates) have been prepared by alkoxycarbonylation of tolylenediamine, leading to the development of a phosgene-free synthesis process for tolylenediisocyanate (Aso & Baba, 2003).

  • Lipolytic Enzyme Inhibition : n-Butyl carbamic acid methyl ester, a related compound, inhibits canine liver and kidney lipases, which has implications in metabolic studies and potentially in therapeutic applications (Wallach & Ko, 1963).

  • Medicinal Chemistry : Carbamic acid esters have been explored in the synthesis of compounds for treating Alzheimer's disease, showcasing their role in the development of neuroprotective drugs (Ciszewska et al., 1997).

  • NAAA Inhibitors : Carbamic acid esters have been studied as inhibitors of the N-acylethanolamine acid amidase (NAAA), with implications in pain and inflammation treatment. Structure-activity relationships and 3D QSAR studies have been conducted to optimize these compounds (Ponzano et al., 2014).

  • Acetylcholinesterase Inhibitors : Certain carbamic acid esters, such as those of quinolin-6-ol, have been explored as novel inhibitors of acetylcholinesterase, with potential applications in treating Alzheimer's disease (Decker, 2007).

  • Theoretical Studies : Theoretical studies of various carbamic acid esters, such as [1H-imidazol-2-yl-]methyl ester, have been conducted to understand their tautomers, conformers, and thermal decomposition processes (Manna et al., 1992).

properties

IUPAC Name

methyl N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDBQTJXMGFFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879510
Record name CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (2-methylphenyl)-, methyl ester

CAS RN

14983-92-7
Record name CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Safari Amiri, M Ghasemi-Varnamkhasti… - Innovative Food …, 2018 - jift.irost.ir
Caraway as one of the most valuable herbs are widely used in pharmaceutical and food industries and due to the high cost and quality difference between different varieties of caraway, …
Number of citations: 2 jift.irost.ir

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